molecular formula C23H27ClO4 B11628916 2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11628916
M. Wt: 402.9 g/mol
InChI Key: UMYHTZOAZYHTIA-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a dimethylcyclohexane dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom. This can be achieved using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.

    Cyclohexane Dione Formation: The next step involves the formation of the cyclohexane dione structure. This can be synthesized through a Dieckmann condensation reaction, where diesters are cyclized to form the dione.

    Coupling Reaction: The final step is the coupling of the chlorophenyl intermediate with the cyclohexane dione. This can be achieved using a base such as sodium hydride or potassium tert-butoxide to deprotonate the dione, followed by the addition of the chlorophenyl intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane dione, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The presence of the chlorophenyl group and the hydroxy group can facilitate binding to biological targets, while the cyclohexane dione moiety can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
  • 2-[(2-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
  • 2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the chlorophenyl group differentiates it from its brominated or fluorinated analogs, potentially leading to different chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H27ClO4

Molecular Weight

402.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C23H27ClO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-7-5-6-8-14(13)24)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-20,27H,9-12H2,1-4H3

InChI Key

UMYHTZOAZYHTIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC=CC=C2Cl)C3=C(CC(CC3=O)(C)C)O)C

Origin of Product

United States

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